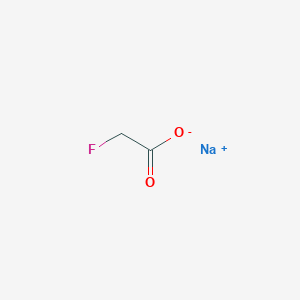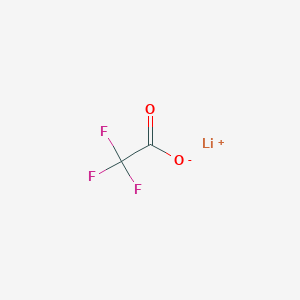
lithium;2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₂F₃LiO₂This compound is characterized by the presence of lithium and trifluoroacetate ions, making it a unique substance with various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;2,2,2-trifluoroacetate can be synthesized through the reaction of lithium hydroxide or lithium carbonate with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation of the solvent. The general reaction is as follows:
LiOH+CF3COOH→CF3COOLi+H2O
or
Li2CO3+2CF3COOH→2CF3COOLi+H2O+CO2
Industrial Production Methods
In industrial settings, the production of this compound involves similar reactions but on a larger scale. The process is optimized for high yield and purity, often involving controlled reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Lithium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate group.
Complexation Reactions: It can form complexes with various metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions typically occur under mild conditions, often in aqueous or organic solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce trifluoroacetate esters, while reactions with acids can yield trifluoroacetic acid .
Scientific Research Applications
Lithium;2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and other derivatives.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of high-performance materials, including polymers and coatings
Mechanism of Action
The mechanism by which lithium;2,2,2-trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate ion with various molecular targets. The trifluoroacetate group is known for its electron-withdrawing properties, which can influence the reactivity and stability of compounds. In biochemical applications, it can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Sodium trifluoroacetate: Similar in structure but contains sodium instead of lithium.
Potassium trifluoroacetate: Contains potassium instead of lithium.
Silver trifluoroacetate: Contains silver instead of lithium.
Uniqueness
Lithium;2,2,2-trifluoroacetate is unique due to the presence of lithium, which imparts specific properties such as high reactivity and the ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring high-performance materials and catalysts .
Properties
IUPAC Name |
lithium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDLPWPRRSVSM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
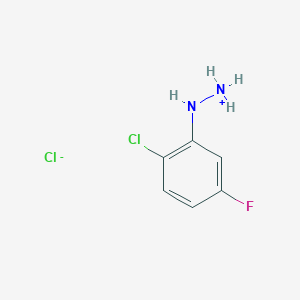
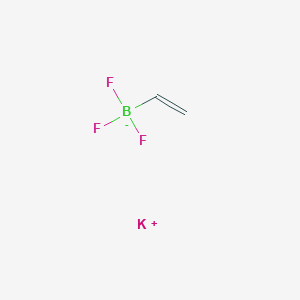
![[N'-[N'-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768509.png)


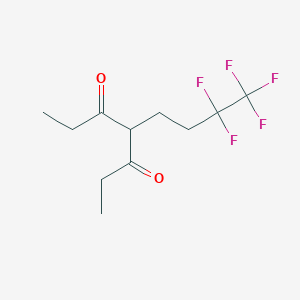
![(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B7768534.png)
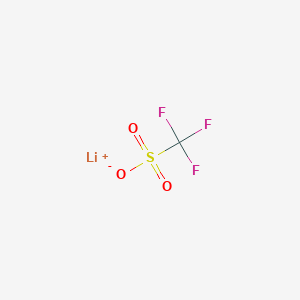
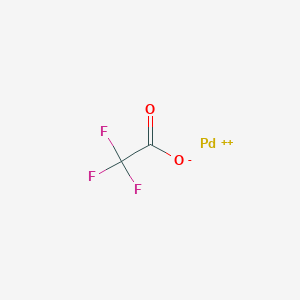

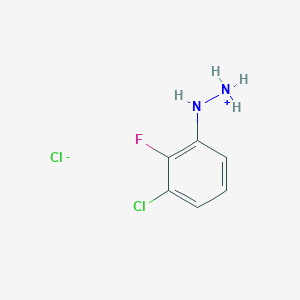
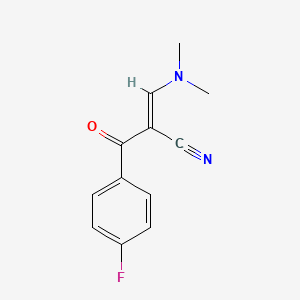
![3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid](/img/structure/B7768569.png)
